molecular formula C13H12BrF2N3 B14186457 4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- CAS No. 870621-53-7

4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-

Cat. No.: B14186457
CAS No.: 870621-53-7
M. Wt: 328.15 g/mol
InChI Key: GYZALNWNUMYJAF-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with bromine, fluorine, and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrimidine derivative followed by the introduction of the fluorine and fluorophenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a more saturated compound.

Scientific Research Applications

4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinamine, 6-(5-bromo-2-fluorophenyl): Similar structure but lacks the 1-fluoroethyl group.

    4,6-Pyrimidinediamine, 5-bromo-2-[1-[(2-fluorophenyl)methyl]: Contains a pyrazolo[3,4-b]pyridin-3-yl group instead of the 1-fluoroethyl group.

Uniqueness

4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- is unique due to the presence of both bromine and fluorine atoms, as well as the fluorophenylmethyl group

Properties

CAS No.

870621-53-7

Molecular Formula

C13H12BrF2N3

Molecular Weight

328.15 g/mol

IUPAC Name

5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C13H12BrF2N3/c1-8(15)12-11(14)13(19-7-18-12)17-6-9-2-4-10(16)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18,19)

InChI Key

GYZALNWNUMYJAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC=N1)NCC2=CC=C(C=C2)F)Br)F

Origin of Product

United States

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